molecular formula C11H24Cl2N2O B1441507 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1286274-47-2

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1441507
CAS No.: 1286274-47-2
M. Wt: 271.22 g/mol
InChI Key: CXNQEGJHMOHVLN-UHFFFAOYSA-N
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Description

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is the kappa opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a key role in pain perception, mood regulation, and consciousness .

Mode of Action

This compound acts as a selective antagonist at the KOR . This means it binds to the KOR and blocks its activation by other substances, preventing the receptor’s usual effects .

Biochemical Pathways

The blockade of the KOR by this compound affects several biochemical pathways. It can inhibit the release of certain neurotransmitters and modulate the activity of various neural circuits. This can lead to changes in pain perception, mood, and other physiological and psychological processes .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) properties . These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body and exerts its effects .

Result of Action

The antagonism of the KOR by this compound results in a reduction in the activity of the receptor and its downstream effects . This can lead to changes in pain perception, mood, and other physiological and psychological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that bind to the KOR can affect the compound’s efficacy. Additionally, factors such as pH and temperature can influence the stability of the compound .

Preparation Methods

The synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride is utilized in various fields of scientific research:

Comparison with Similar Compounds

1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10;;/h10-11H,1-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNQEGJHMOHVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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